molecular formula C21H22O12 B1253199 Glucodistylin CAS No. 27297-45-6

Glucodistylin

Cat. No.: B1253199
CAS No.: 27297-45-6
M. Wt: 466.4 g/mol
InChI Key: FVQOMEDMFUMIMO-UHFFFAOYSA-N
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Description

Taxifolin-3-glucoside (C₂₁H₂₂O₁₂, molecular weight: 466.39) is a flavonoid glycoside characterized by a dihydroflavonol (taxifolin) aglycone conjugated with a β-D-glucose moiety at the 3-position . It is naturally found in plants such as Agrimonia pilosa Ledeb and coniferous species . Its isolation is commonly achieved via high-speed countercurrent chromatography (HSCCC) using solvent systems like ethyl acetate-methanol-water (25:1:25, v/v), yielding purities exceeding 96% .

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-27,29-30H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQOMEDMFUMIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glucodistylin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041597
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

27297-45-6
Record name Glucodistylin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041597
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

169 - 171 °C
Record name Glucodistylin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041597
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of taxifolin-3-glucoside typically involves the glycosylation of taxifolin. One common method is the enzymatic glycosylation using glycosyltransferases, which transfer a glucose moiety from a donor molecule to taxifolin under mild conditions . Another approach is chemical glycosylation, where taxifolin is reacted with a glycosyl donor in the presence of a catalyst such as silver carbonate or boron trifluoride etherate .

Industrial Production Methods: Industrial production of taxifolin-3-glucoside can be achieved through biotechnological methods, including the use of genetically engineered microorganisms that express glycosyltransferases. These microorganisms can convert taxifolin to taxifolin-3-glucoside in large-scale fermentation processes .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical and Biological Properties

Taxifolin-3-glucoside is characterized by its phenolic structure with a glucoside moiety attached at the C3 position. Its chemical formula is C21H22O12C_{21}H_{22}O_{12} and it has a CAS number of 27297-45-6. The compound exhibits notable antioxidant , anti-inflammatory , and anticancer properties, making it a subject of extensive research.

Scientific Research Applications

Taxifolin-3-glucoside has a wide range of applications in various scientific fields:

Chemistry

  • Model Compound : Used to study glycosylation reactions and the behavior of flavonoid glycosides.
  • Synthesis Studies : Investigated for its role in understanding flavonoid biosynthesis pathways.

Biology

  • Antioxidant Research : Studied for its ability to scavenge free radicals and protect cells from oxidative stress.
  • Cellular Signaling : Explored for its influence on cellular pathways, particularly in glucose metabolism.

Medicine

  • Antidiabetic Effects : Demonstrated potential in lowering blood glucose levels through mechanisms involving AMPK signaling pathways.
  • Anticancer Activity : Shown to inhibit the proliferation of various cancer cell lines and enhance the efficacy of chemotherapeutics.
  • Neuroprotection : Investigated for protective effects against neurodegenerative diseases.

Industry

  • Nutraceutical Development : Incorporated into functional foods due to its health-promoting properties.

Antidiabetic Activity

Recent studies have highlighted the antidiabetic properties of Taxifolin-3-glucoside:

  • In Vitro Studies : Enhanced glucose uptake in hepatocytes and downregulation of gluconeogenic enzymes (G6Pase and PEPCK) were observed, linked to AMPK phosphorylation.
  • In Vivo Studies : In STZ-induced diabetic rats, administration resulted in decreased blood glucose levels and improved glucose tolerance.
Study TypeResult
In VitroEnhanced glucose uptake; downregulation of gluconeogenic enzymes
In VivoDecreased blood glucose; increased plasma insulin levels

Anticancer Properties

Taxifolin-3-glucoside has shown significant anticancer activities:

  • Mechanisms of Action : Inhibition of lipogenesis and enhancement of chemotherapeutic efficacy by targeting drug resistance mechanisms.

Antioxidant Activity

The compound exhibits potent antioxidant properties:

  • Free Radical Scavenging : Significant capacity to neutralize reactive oxygen species (ROS), protecting cellular components from oxidative damage.

Pharmacological Insights

Taxifolin-3-glucoside interacts with various molecular targets, including:

  • NLRP3 Inflammasome : Attenuates activation, contributing to its anti-inflammatory effects.
  • AMPK Pathway : Modulates glucose metabolism through stimulation of AMPK phosphorylation, impacting gluconeogenic enzyme activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight Sugar Moiety Aglycone Core Key Functional Groups
Taxifolin-3-glucoside C₂₁H₂₂O₁₂ 466.39 Glucose Dihydroflavonol 3-OH (glycosylated), 5-OH
Quercetin-3-galactoside (Hyperoside) C₂₁H₂₀O₁₂ 464.37 Galactose Flavonol (quercetin) 3-OH (glycosylated), 4'=O
Quercetin-3-O-glucoside C₂₁H₂₀O₁₂ 464.37 Glucose Flavonol (quercetin) 3-OH (glycosylated), 2,3-double bond
Amygdalin C₂₀H₂₇NO₁₁ 457.43 Gentobiose Cyanogenic glycoside β-1,6-diglucoside, nitrile group

Key Differences :

  • Aglycone Saturation: Taxifolin-3-glucoside features a saturated C2–C3 bond in its dihydroflavonol core, whereas quercetin derivatives (e.g., hyperoside) retain a conjugated double bond (C2=C3), influencing UV absorption and redox activity .
  • Sugar Identity : The galactose in hyperoside vs. glucose in taxifolin-3-glucoside alters solubility and enzymatic recognition. Galactose’s axial C4 hydroxyl may reduce membrane permeability compared to glucose .
  • Bioactivity : Taxifolin-3-glucoside’s dihydro structure may confer distinct radical scavenging mechanisms compared to quercetin glycosides, which rely on ortho-dihydroxy (catechol) groups in the B-ring .

Isolation and Purification Efficiency

Table 2: HSCCC Separation Parameters

Compound Plant Source Solvent System (v/v) Purity (%) Yield (mg/g extract)
Taxifolin-3-glucoside Agrimonia pilosa Ledeb Ethyl acetate-methanol-water (25:1:25) 96 11 mg/400 mg
Hyperoside Agrimonia pilosa Ledeb Ethyl acetate-methanol-water (25:1:25) 96 8 mg/400 mg
Amygdalin Bitter almond Ethyl acetate-n-butanol-water (5:2:5) 97 65 mg/1 g

Insights :

  • Taxifolin-3-glucoside and hyperoside co-elute from Agrimonia pilosa using identical HSCCC conditions, suggesting similar hydrophobicity despite structural differences .
  • Amygdalin’s higher yield reflects its abundance in source material (10.9% in crude extract vs. 3.1% for taxifolin-3-glucoside) .

Bioactivity and Functional Comparisons

Table 3: Bioactivity Profiles

Compound Antioxidant Activity (DPPH/FRAP) SARS-CoV-2 3CLpro Binding (kcal/mol) α-Glucosidase Inhibition
Taxifolin-3-glucoside Moderate* −39.1 ± 4.5 Not reported
Hyperoside High** −33.7 ± 3.6 Moderate
Quercetin-3-O-glucoside High* Not reported Significant

* Taxifolin aglycone shows strong correlation with antioxidant assays (r > 0.8 for FRAP/DPPH), but glycosylation reduces activity by occupying hydroxyl groups . * Hyperoside’s catechol structure enhances radical scavenging compared to taxifolin-3-glucoside . ** Quercetin-3-O-glucoside exhibits higher α-glucosidase inhibition due to flavonol backbone flexibility .

Mechanistic Insights :

  • Antiviral Potential: Taxifolin-3-glucoside demonstrates superior interaction energy (−39.1 kcal/mol) with SARS-CoV-2 3CLpro compared to hyperoside (−33.7) and gallocatechin (−30.8), suggesting stronger protease binding .
  • Enzyme Inhibition : Quercetin glycosides outperform taxifolin derivatives in carbohydrate-metabolizing enzyme inhibition, likely due to aglycone planarity and hydroxyl positioning .

Biological Activity

Taxifolin-3-glucoside, a glycosylated form of taxifolin (also known as dihydroquercetin), is a flavonoid compound that has garnered attention for its diverse biological activities. This article explores the biological activity of taxifolin-3-glucoside, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

Taxifolin-3-glucoside is characterized by the following chemical structure:

  • Molecular Formula : C21H22O12
  • CAS Number : 14282774

This compound is primarily found in various plant species, including Pinus sylvestris and Picea abies .

Pharmacological Activities

Taxifolin-3-glucoside exhibits a range of biological activities, which can be summarized as follows:

1. Antidiabetic Effects

Recent studies have demonstrated that taxifolin-3-glucoside enhances glucose uptake in liver cells and downregulates gluconeogenic enzymes. In vitro experiments using CC1 hepatocytes showed that this compound stimulates AMPK phosphorylation, leading to improved glucose metabolism . In vivo studies further corroborated these findings, indicating significant reductions in blood glucose levels and improved insulin sensitivity in diabetic rat models.

StudyMethodologyKey Findings
In vitro & in vivoEnhanced glucose uptake and reduced blood glucose levels in diabetic rats.

2. Anti-inflammatory Properties

Taxifolin-3-glucoside has been shown to modulate inflammatory responses. It inhibits the activation of NF-κB signaling pathways and reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests its potential in treating inflammatory conditions.

StudyMethodologyKey Findings
Cell culture studiesInhibition of NF-κB activation and reduced cytokine production.

3. Antioxidant Activity

The compound acts as a potent antioxidant, scavenging free radicals and protecting cells from oxidative stress. It has been shown to protect human umbilical vein endothelial cells (HUVECs) from chromium-induced oxidative damage . The antioxidant capacity is attributed to its ability to donate electrons and neutralize reactive oxygen species (ROS).

StudyMethodologyKey Findings
Various antioxidant assaysEffective scavenging of free radicals and protection against oxidative stress.

4. Neuroprotective Effects

Taxifolin-3-glucoside exhibits neuroprotective properties by inhibiting amyloid-beta production associated with Alzheimer's disease. It suppresses pathways linked to neuroinflammation and apoptosis, potentially offering therapeutic benefits for neurodegenerative disorders .

StudyMethodologyKey Findings
Mouse models & cell cultureInhibition of amyloid-beta production and reduced neuroinflammation.

The mechanisms underlying the biological activities of taxifolin-3-glucoside include:

  • AMPK Activation : Enhances glucose metabolism through AMPK signaling pathways.
  • NF-κB Inhibition : Reduces inflammation by inhibiting NF-κB activation.
  • Antioxidant Defense : Scavenges free radicals, thereby protecting cellular integrity.
  • Modulation of Apoptosis : Alters apoptotic pathways, particularly in neurodegenerative contexts.

Case Study 1: Antidiabetic Potential

In a study investigating the effects of taxifolin-3-glucoside on STZ-induced diabetic Wistar rats, it was found that treatment led to significant improvements in glucose tolerance and plasma insulin levels, highlighting its potential as an antidiabetic agent.

Case Study 2: Neuroprotective Effects

A study utilizing a mouse model for Alzheimer’s disease demonstrated that taxifolin-3-glucoside significantly reduced amyloid-beta levels and improved cognitive function, suggesting its role as a neuroprotective agent.

Q & A

Q. What analytical methods are recommended for identifying and quantifying taxifolin-3-glucoside in plant extracts?

  • Methodology : High-speed countercurrent chromatography (HSCCC) and reverse-phase HPLC are widely used for preparative separation and quantification due to their resolution of structurally similar flavonoids. HSCCC avoids solid-phase adsorption issues, enabling high-purity recovery . Validate results with NMR (for structural confirmation) and LC-MS (for quantification), ensuring calibration curves use certified reference standards.

Q. How can researchers confirm the structural integrity of taxifolin-3-glucoside during extraction?

  • Methodology : Combine spectroscopic techniques:
  • UV-Vis : Verify absorption peaks at 280 nm (flavonoid backbone) and 350 nm (glycosidic bond).
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for glucose moiety (δ 3.0–5.5 ppm) and taxifolin aglycone signals (e.g., δ 5.7–6.9 ppm for aromatic protons).
  • MS : Look for molecular ion peaks at m/z 465 [M+H]+^+ and fragmentation patterns consistent with glucoside cleavage .

Q. What experimental conditions affect taxifolin-3-glucoside stability in vitro?

  • Methodology : Design stability studies under varying pH (4–9), temperature (4–37°C), and light exposure. Use HPLC to monitor degradation products (e.g., taxifolin aglycone via β-glucosidase activity). Buffer solutions (e.g., phosphate-buffered saline) mimic physiological conditions, while accelerated stability testing (40°C/75% RH) predicts shelf-life .

Advanced Research Questions

Q. How can molecular dynamics simulations elucidate taxifolin-3-glucoside’s interaction with viral proteins?

  • Methodology : Perform docking studies (e.g., AutoDock Vina) using protein targets (e.g., SARS-CoV-2 spike protein) and compare binding energies (ΔG). Validate with molecular dynamics simulations (100+ ns trajectories) to assess complex stability. Taxifolin-3-glucoside shows higher interaction energy (−9.2 kcal/mol) than hyperoside, likely due to glucose moiety flexibility enhancing hydrogen bonding .

Q. How should researchers address contradictions in taxifolin-3-glucoside’s reported pharmacological activities?

  • Methodology : Conduct meta-analyses of dose-response curves and cell models. For example, discrepancies in antioxidant activity (IC50_{50} values ranging 5–50 μM) may arise from assay interference (e.g., DPPH vs. ORAC) or cell permeability differences. Normalize data to positive controls (e.g., ascorbic acid) and report molar extinction coefficients to ensure reproducibility .

Q. What strategies optimize taxifolin-3-glucoside’s bioavailability in preclinical models?

  • Methodology : Use nanoencapsulation (liposomes or PLGA nanoparticles) to enhance solubility. Compare pharmacokinetic parameters (Cmax_{max}, Tmax_{max}, AUC) via LC-MS/MS in rodent plasma. Co-administer with piperine (a bioenhancer) to inhibit glucuronidation, increasing systemic exposure by 2–3 fold .

Q. How to design experiments investigating taxifolin-3-glucoside’s synergistic effects with other flavonoids?

  • Methodology : Apply combination index (CI) models (e.g., Chou-Talalay method) in cell cultures. Test ratios (1:1 to 1:10) against disease models (e.g., LPS-induced inflammation). Synergy (CI < 1) may result from multi-target modulation, such as taxifolin-3-glucoside inhibiting COX-2 while quercetin-3-glucoside blocks NF-κB .

Data Analysis & Reporting Guidelines

  • Contradiction Resolution : Use Bland-Altman plots or Cohen’s κ to assess inter-study variability .
  • Statistical Rigor : Report effect sizes (Cohen’s d) with 95% confidence intervals; avoid overreliance on p-values .
  • Ethical Compliance : For in vivo studies, include IACUC protocols detailing sample size justification (power analysis) and humane endpoints .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glucodistylin
Reactant of Route 2
Glucodistylin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.